7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide serves as a fundamental scaffold in developing various research compounds, notably positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) [ [], [], [], [], [], [], [] ]. These receptors play a crucial role in excitatory neurotransmission within the central nervous system.
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound classified within the benzothiadiazine family. This compound is notable for its diverse pharmacological activities, which include antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. The presence of a chlorine atom at the 7th position and the 1,1-dioxide functional group significantly contribute to its unique chemical behavior and biological activity.
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide belongs to the class of benzothiadiazines, which are characterized by a benzene ring fused to a thiadiazine ring. This classification is essential for understanding its chemical reactivity and biological interactions.
The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves cyclization reactions. One prevalent method includes:
In industrial settings, this compound can be produced using continuous flow reactors that optimize reaction conditions for enhanced yield and purity. Techniques such as recrystallization and chromatography are employed for purification purposes.
The molecular structure of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be represented as follows:
The structural features include a chlorine atom at position 7 of the thiadiazine ring and a sulfonyl group contributing to its chemical properties.
The compound's unique structure allows it to participate in various chemical reactions while maintaining stability under different conditions.
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is involved in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves several pathways:
The physical properties of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include:
Key chemical properties encompass:
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has numerous applications across various fields:
This comprehensive overview highlights the significance of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide within scientific research and its potential therapeutic applications.
The benzothiadiazine dioxide scaffold emerged as a structurally distinctive chemotype in the late 20th century, with 7-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 22503-74-8) and its 6-chloro isomer (CAS 19477-32-8) representing foundational compounds. These early molecules featured the characteristic fused heterobicyclic system comprising a benzene ring annulated with a 1,2,4-thiadiazine ring bearing two sulfonyl oxygen atoms [2]. The molecular formula (C₇H₇ClN₂O₂S) and moderate molecular weight (218.66 g/mol) of these isomers provided a synthetically accessible template for diversification . Early pharmacological screening revealed their potential to modulate central nervous system targets, which spurred focused structural optimization efforts throughout the 1990s. A pivotal advancement occurred with the introduction of a methyl substituent at the N3 position, yielding 7-chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA 21, CAS 22503-72-6) [3] [6]. This modification significantly enhanced bioavailability and potency at glutamate receptors, establishing IDRA 21 as the archetypal neuroactive benzothiadiazine derivative and a critical tool compound for investigating excitatory neurotransmission [3] [7].
Table 1: Evolution of Key Benzothiadiazine Dioxide Neuropharmacological Agents
Compound Name | CAS Registry Number | Molecular Formula | Key Structural Features | Significance |
---|---|---|---|---|
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | 22503-74-8 | C₇H₇ClN₂O₂S | Unsubstituted parent structure | Foundational scaffold for optimization |
6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | 19477-32-8 | C₇H₇ClN₂O₂S | Chloro regioisomer | Highlighted importance of substitution pattern |
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (IDRA 21) | 22503-72-6 | C₈H₉ClN₂O₂S | N3-methyl substitution | Prototypical AMPAR modulator; cognitive enhancer |
7-Chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (c2) | - | C₁₂H₁₀ClN₂O₃S | C5-furanyl substitution; N3-methyl | Enhanced potency & KAR activity; improved brain penetration [7] |
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and its derivatives primarily exert their neuropharmacological effects through stereoselective allosteric modulation of ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors [3] [7]. These receptors mediate the majority of fast excitatory synaptic transmission in the mammalian central nervous system. Crucially, benzothiadiazines like IDRA 21 bind to an allosteric site at the dimer interface of the ligand-binding domains (LBDs) of AMPA receptor subunits (GluA1-4), stabilizing the agonist-bound conformation [7]. This stabilization profoundly attenuates the rapid desensitization kinetics characteristic of AMPA receptors following glutamate binding. Electrophysiological studies demonstrate that IDRA 21 (the 3-methyl derivative) potentiates glutamate-evoked currents by 2-4 fold in cortical and hippocampal neurons by reducing receptor desensitization, thereby prolonging synaptic excitation [3] [6]. This mechanism enhances synaptic strength without directly activating the receptor, minimizing risks of excitotoxicity associated with direct agonists.
The functional consequence of attenuated AMPA receptor desensitization is a pronounced enhancement of cognitive processes. Seminal research established that oral administration of IDRA 21 (ED₅₀ = 7.6 µM) significantly improved spatial learning and memory retention in rodent models. Treated rats exhibited superior performance in water maze navigation and passive avoidance tests compared to controls, effectively reversing cognitive deficits induced by AMPA antagonists (e.g., NBQX), GABAergic modulators (alprazolam; ED₅₀ = 13 µmol/kg), or muscarinic antagonists (scopolamine; ED₅₀ = 108 µmol/kg) [3]. Strikingly, IDRA 21 demonstrated 20-30 fold greater potency than the earlier nootropic aniracetam in these paradigms [3]. This cognitive enhancement is attributed to facilitated synaptic plasticity, including long-term potentiation (LTP), which underlies learning and memory formation.
Beyond AMPA receptors, recent electrophysiological investigations using patch-clamp techniques on cerebellar granule neurons and transfected HEK293 cells revealed that benzothiadiazine derivatives also modulate kainate receptors (KARs). Both IDRA 21 and its more potent analog, compound c2 (7-chloro-5-(3-furanyl)-3-methyl derivative), potentiate glutamate-evoked currents mediated by homomeric GluK2 receptors, although with lower potency (high micromolar range) compared to their effects on AMPARs [7]. This effect manifests primarily as a reduction in KAR desensitization, increasing the plateau current. Crucially, the efficacy and potency of benzothiadiazines exhibit significant subunit dependence. For AMPA receptors, IDRA 21 and c2 show greater efficacy on homomeric GluA1 receptors than on GluA2 receptors [7]. Similarly, for KARs, their efficacy peaks in GluK2-expressing cells [7]. This subunit selectivity provides a pharmacological rationale for developing tailored modulators targeting specific receptor populations implicated in neurological disorders.
Table 2: Neuropharmacological Profile of Key Benzothiadiazine Derivatives
Pharmacological Action | IDRA 21 | Compound c2 | Significance |
---|---|---|---|
AMPA Receptor Potentiation | 2-4 fold increase in glutamate current; ED₅₀ = 7.6 µM (cognitive) | Greater potentiation than IDRA 21 | Underlies cognitive enhancement; stabilizes LBD dimer interface [3] [7] |
Kainate Receptor (GluK2) Modulation | Weak potentiation (High µM range) | Greater potency & efficacy than IDRA 21 | First evidence of KAR PAM activity by benzothiadiazines; expands therapeutic potential [7] |
Subunit Selectivity (Recombinant Receptors) | GluA1 > GluA2 (AMPAR); GluK2 (KAR) | GluA1 > GluA2 (AMPAR); GluK2 (KAR) | Enables targeted drug design for specific neural circuits |
Cognitive Enhancement (In Vivo) | Reversal of deficits induced by NBQX, alprazolam, scopolamine | More potent than IDRA 21 (Improved brain penetration) | Validates AMPAR modulation as a nootropic strategy; potential for cognitive disorders [3] [7] |
Primary Mechanism | Attenuation of receptor desensitization | Attenuation of receptor desensitization | Prolongs synaptic excitation without direct receptor overactivation |
Structural Determinants of Activity:The position and nature of substituents critically influence the neuropharmacological profile of benzothiadiazine dioxides. The unsubstituted parent compound (7-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) exhibits weaker activity. The introduction of a methyl group at N3 (yielding IDRA 21) significantly enhances potency at AMPA receptors and facilitates blood-brain barrier penetration, enabling central effects after peripheral administration [3] [6]. Further modifications, exemplified by compound c2, involve substitutions at the C5 position of the benzene ring. Introducing a 3-furanyl moiety at C5 (as in c2) further augments potency not only at AMPARs but also confers significant activity at KARs [7]. Computational and structural studies suggest these substitutions fine-tune interactions within the allosteric binding pocket located at the dimer interface of the receptor's ligand-binding domains, influencing the degree of dimer stabilization and consequently, the extent of desensitization blockade. The stereochemistry at C3 in alkyl-substituted derivatives is also crucial; only the (+) enantiomer of IDRA 21 exhibits significant behavioral activity, underscoring the stereoselective nature of the target interaction [3].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2